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molecular formula C9H8F4O2 B8319614 (2-Fluoro-6-hydroxymethyl-4-trifluoromethyl-phenyl)-methanol

(2-Fluoro-6-hydroxymethyl-4-trifluoromethyl-phenyl)-methanol

Cat. No. B8319614
M. Wt: 224.15 g/mol
InChI Key: CYQBIBPWMHEGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557114B2

Procedure details

Prepared in analogy to Example A16(a) from 4-Fluoro-6-trifluoromethyl-3H-isobenzofuran-1-one e and sodium borohydride. Colorless oil. MS (m/e): 225.1 ([M+H+, 100%).
Name
4-Fluoro-6-trifluoromethyl-3H-isobenzofuran-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]2[C:3]=1[CH2:4][O:5][C:6]2=[O:15].[BH4-].[Na+]>>[F:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([CH2:6][OH:15])[C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
4-Fluoro-6-trifluoromethyl-3H-isobenzofuran-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2COC(C2=CC(=C1)C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC(=C1)C(F)(F)F)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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